Enhanced Hydrogen-Bonding Capacity Enables Distinct Intermolecular Interactions vs. Common Nitrile Analogs
3-[(2-Chlorophenyl)amino]butanenitrile possesses one hydrogen bond donor (secondary amine) and two hydrogen bond acceptors (nitrile and amine nitrogen), whereas the common analog 4-(2-chlorophenyl)butanenitrile (CAS 91552-19-1) has zero donors and only one acceptor (nitrile) . This difference in H-bond capacity enables the target compound to engage in more diverse and directional intermolecular interactions, which is critical for stabilizing protein-ligand complexes in fragment-based screening and for influencing crystal packing in solid-state formulations [1].
| Evidence Dimension | Hydrogen Bond Donors and Acceptors |
|---|---|
| Target Compound Data | 1 H-bond donor, 2 H-bond acceptors |
| Comparator Or Baseline | 4-(2-Chlorophenyl)butanenitrile (CAS 91552-19-1): 0 H-bond donors, 1 H-bond acceptor |
| Quantified Difference | +1 donor, +1 acceptor for the target compound |
| Conditions | Structural analysis based on molecular formula and functional groups |
Why This Matters
The presence of a hydrogen bond donor directly impacts aqueous solubility and the ability to form specific, energetically favorable interactions with biological targets, making the target compound a more suitable fragment hit or crystallization component.
- [1] Kenny, P.W. (2022). Hydrogen-bonding interactions in drug design. In: The Handbook of Medicinal Chemistry. Royal Society of Chemistry. pp. 145-178. View Source
